molecular formula C8H10ClN3O2 B8160790 2-Chloro-N-isopropyl-5-nitropyridin-4-amine

2-Chloro-N-isopropyl-5-nitropyridin-4-amine

Cat. No. B8160790
M. Wt: 215.64 g/mol
InChI Key: OGCMQRQMJHBEQG-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-5-nitropyridin-4-amine is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-isopropyl-5-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-isopropyl-5-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Engineering : A study demonstrated designing noncentrosymmetric crystals using 2-amino-5-nitropyridine, suggesting applications in biosensors and drug delivery (Fur et al., 1996).

  • Organic Synthesis and Catalysis : 2-chloro-5-fluoropyridine, a related compound, is a volatile, weakly basic substance with potential in organic synthesis and catalysis (Hand & Baker, 1989).

  • N-Nitration of Secondary Amines : The effective production of N-nitramines from N-nitration of secondary amines with related nitropyridine compounds under mild neutral conditions indicates potential in chemical synthesis (Park et al., 2003).

  • Substituted Anilines Study : A study on substituted anilines with 2-chloro-5-nitropyridine suggests non-base-catalyzed reactions in solvents like dimethyl sulfoxide and dimethyl formamide, important for understanding reaction mechanisms (El-Bardan et al., 2002).

  • Nucleophilic Aromatic Substitution : Research on nitriles as catalysts in these reactions emphasizes the amine's role in the mechanism, relevant for various synthetic processes (Brewis et al., 1974).

  • Kinase Inhibitory Diseases : The compound shows inhibitory potency against kinases, indicating potential as a therapeutic agent for kinase inhibitory diseases (Wydra et al., 2021).

  • Cycloaddition Reactions : Studies on nitropyridyl isocyanates in cycloaddition reactions yielding amines with good yield, similar to phenyl isocyanates, are significant for synthetic chemistry (Holt & Fiksdahl, 2007).

  • Malonation of Nitropyridines : The successful preparation of 5-Hydroxy-2-alkylpyridines by malonation of 2-chloro-5-nitropyridine shows the compound's versatility in chemical reactions (Gruber, 1953).

  • Antitumor Agents : Certain substituted 2-formylpyridine thiosemicarbazones show active antitumor activity, indicating potential in medical applications (Agrawal et al., 1976).

  • Phosphorimetric Determination : Development of methods for determining amines with halonitro compounds like 2-Chloro-5-nitropyridine, indicating applications in analytical chemistry (Hirauchi & Fujishita, 1980).

properties

IUPAC Name

2-chloro-5-nitro-N-propan-2-ylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-5(2)11-6-3-8(9)10-4-7(6)12(13)14/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCMQRQMJHBEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-isopropyl-5-nitropyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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